1-tert-Butylpiperidin-4-amine

Lipophilicity CNS Drug Design Physicochemical Property

1-tert-Butylpiperidin-4-amine (CAS 160357-95-9) is a tertiary amine belonging to the 4-aminopiperidine class, characterized by a bulky, electron-donating tert-butyl group at the N-1 position and a primary amine at C-4. With a molecular formula of C₉H₂₀N₂ and a molecular weight of 156.27 g/mol, it serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 160357-95-9
Cat. No. B060871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butylpiperidin-4-amine
CAS160357-95-9
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC(CC1)N
InChIInChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3
InChIKeySNZAIGXZGPEBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butylpiperidin-4-amine (CAS 160357-95-9): A Tertiary 4-Aminopiperidine Building Block for Medicinal Chemistry Procurement


1-tert-Butylpiperidin-4-amine (CAS 160357-95-9) is a tertiary amine belonging to the 4-aminopiperidine class, characterized by a bulky, electron-donating tert-butyl group at the N-1 position and a primary amine at C-4 [1]. With a molecular formula of C₉H₂₀N₂ and a molecular weight of 156.27 g/mol, it serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research . Its computed XLogP3 of 0.9 and predicted pKa of 10.54 distinguish it from simpler N-alkyl analogs, positioning it as a scaffold where lipophilicity, basicity, and steric protection are simultaneously elevated relative to lower homologs .

Why N-Substituent Choice in 4-Aminopiperidines Determines Procurement Outcomes: The 1-tert-Butylpiperidin-4-amine Case


Superficial interchangeability among 4-aminopiperidines (e.g., 1-methyl, 1-ethyl, 1-isopropyl, or unsubstituted piperidin-4-amine) ignores critical divergence in lipophilicity, basicity, and steric environment that governs downstream reactivity and pharmacokinetics. The tert-butyl group introduces a ≈1.0 logP unit increase and a measurable pKa elevation versus the N-methyl analog, altering both solubility and protonation state at physiological pH [1]. Furthermore, the steric bulk at N-1 retards N-dealkylation—a primary metabolic liability of N-alkylpiperidines—as demonstrated by the superior pharmacokinetic profiles of N-tert-butylpiperidine-containing p38 MAP kinase inhibitors [2]. These differences translate directly into divergent suitability for CNS-targeted programs, stability-demanding agrochemical leads, and synthetic routes requiring orthogonal protection.

Quantitative Differentiation Evidence: 1-tert-Butylpiperidin-4-amine vs. Closest 4-Aminopiperidine Analogs


Lipophilicity (XLogP3): A 1.0-LogP-Unit Increase Over the N-Methyl Analog

1-tert-Butylpiperidin-4-amine exhibits a computed XLogP3 of 0.9, compared to an XLogP3 of -0.1 for 1-methylpiperidin-4-amine, the most common and commercially available N-alkyl analog [1]. This 1.0 logP unit increase reflects the lipophilic contribution of the tert-butyl group and is predictive of enhanced membrane permeability and potential blood-brain barrier penetration.

Lipophilicity CNS Drug Design Physicochemical Property

Basicity (pKa): 1.5–2.0 pKa Unit Elevation Driven by N-tert-Butyl Electron Donation

The predicted pKa of the conjugate acid of 1-tert-butylpiperidin-4-amine is 10.54 . In contrast, the conjugate acid pKa of 1-methylpiperidin-4-amine is reported as 9.03 (predicted) . The ~1.5 unit higher pKa for the tert-butyl derivative results from the stronger inductive electron-donating effect of the tert-butyl group, which stabilizes the protonated form. This difference means that at physiological pH (7.4), the tert-butyl compound is >90% protonated versus ~97% for the methyl analog, but the absolute basicity difference influences salt formation equilibria and chromatographic behavior during purification.

Basicity Protonation State Salt Formation

Molecular Weight and Topological Polar Surface Area: Implications for CNS Drug-Likeness

The topological polar surface area (TPSA) of 1-tert-butylpiperidin-4-amine is 29.3 Ų, identical to that of 1-methylpiperidin-4-amine, while the molecular weight is higher (156.27 vs. 114.19 g/mol) due to the tert-butyl group [1]. This combination—unchanged TPSA with increased molecular weight and lipophilicity—positions the tert-butyl derivative closer to optimal CNS drug-like space (MW < 400, TPSA < 90 Ų, 1 < logP < 5) than the methyl analog, which falls below typical CNS logP minima for passive diffusion.

Drug-Likeness CNS MPO Score Physicochemical Property

Metabolic Stability: N-tert-Butyl Group Resists CYP450-Mediated N-Dealkylation Compared to N-Methyl

N-tert-Butylpiperidine-containing compounds (e.g., quinolinone and naphthyridinone p38 MAP kinase inhibitors with C7 N-t-butyl piperidine substituents) demonstrated excellent pharmacokinetic profiles across rats, dogs, and rhesus monkeys, with metabolic studies highlighting the importance of the N-tert-butyl group for enhanced stability [1]. In contrast, N-methylpiperidine analogs are well-documented substrates for CYP450-mediated N-demethylation, a major clearance pathway. While direct comparative data for the standalone 4-aminopiperidine scaffold are not published, this class-level evidence supports the inference that the sterically hindered N-tert-butyl group confers greater resistance to oxidative N-dealkylation.

Metabolic Stability N-Dealkylation Drug Metabolism

Optimal Procurement Scenarios for 1-tert-Butylpiperidin-4-amine (CAS 160357-95-9) Based on Quantitative Differentiation


CNS-Targeted Lead Optimization Requiring Elevated logP and Balanced TPSA

For central nervous system (CNS) drug discovery programs where the 4-aminopiperidine scaffold is being explored as a core or linker, 1-tert-butylpiperidin-4-amine provides a more CNS-appropriate physicochemical profile than N-methyl or unsubstituted analogs. Its XLogP3 of 0.9 (vs. -0.1 for the N-methyl analog) and unchanged TPSA of 29.3 Ų position it favorably within CNS drug-like space, potentially improving passive blood-brain barrier penetration without sacrificing hydrogen-bonding capacity [1].

Synthetic Routes Requiring Orthogonal Protection or Selective Functionalization

The sterically bulky N-tert-butyl group provides a built-in protecting element that can be exploited in synthetic sequences where the C-4 primary amine must be functionalized without interference at the piperidine nitrogen. The higher basicity (pKa 10.54 vs. 9.03 for N-methyl) also enables pH-selective extraction and purification strategies that are not available with less basic analogs [1].

Agrochemical and Veterinary Lead Series Requiring Enhanced Metabolic Stability

In agrochemical and veterinary drug discovery, where oxidative N-dealkylation is a common clearance mechanism, the N-tert-butyl group offers intrinsic metabolic protection based on class-level evidence from p38 MAP kinase inhibitor programs [1]. Procurement of this building block early in a lead optimization campaign can reduce the need for later-stage metabolic stabilization efforts, accelerating the discovery timeline.

Development of Kinase Inhibitors and GPCR Ligands with Defined Lipophilic Requirements

The 4-aminopiperidine scaffold is a privileged structure in kinase inhibitor and GPCR ligand design. The tert-butyl variant provides a deliberate, quantifiable increase in lipophilicity (ΔXLogP3 = +1.0 over N-methyl) that can be leveraged to occupy hydrophobic pockets or enhance target binding affinity, while the C-4 primary amine remains available for further derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-Butylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.